1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1-Me-THQ-2-COOH) is a bicyclic heterocyclic compound characterized by a partially hydrogenated quinoline core with a methyl group at the 1-position and a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₁H₁₃NO₂ (MW: 205.21 g/mol), and it serves as a conformationally constrained analogue of natural amino acids like pipecolic acid or phenylalanine, depending on substitution patterns .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI Key |
LNPGSIAWGGRXHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cascading Knoevenagel-Aza-Michael Addition
A three-component cascade reaction provides a streamlined route to highly substituted tetrahydroquinolines. Key components include:
-
2-Alkenyl aniline (e.g., N-tert-butyl-3-(2-((E)-4-nitrobenzylideneamino)phenyl)acrylate)
-
Aldehydes (e.g., p-nitrobenzaldehyde)
-
Ethyl cyanoacetate
Reaction Mechanism
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes under basic conditions to form α,β-unsaturated intermediates.
-
Aza-Michael Addition : The enolate intermediate undergoes conjugate addition to 2-alkenyl aniline, followed by cyclization to form the tetrahydroquinoline core.
Optimized Conditions
| Parameter | Value | Reference |
|---|---|---|
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room temperature (25°C) | |
| Yield | 80–95% (racemic) | |
| Diastereoselectivity | >20:1 (1,3-cis) |
Advantages :
-
Atom Economy : Avoids protecting group strategies.
-
Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., nitro).
Hydrogenation and Alkylation
A multi-step protocol starting from quinaldic acid enables systematic functionalization:
Step 1: Hydrogenation
Quinaldic acid (2-carboxylquinoline) is reduced to 1,2,3,4-tetrahydroquinoline-2-carboxylic acid using PtO₂/H₂ .
Step 2: Methylation
The carboxylic acid is converted to the methyl ester via SOCl₂/MeOH , followed by alkylation at the N1 position with MeI/NaH .
Step 3: Reduction (Optional)
Methyl esters are reduced to alcohols using LiAlH₄ for further derivatization.
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrogenation | PtO₂/H₂, MeOH, 3 h | ~100% | |
| Methylation | SOCl₂, MeOH, reflux, 12 h | 95% | |
| N1 Alkylation | MeI, NaH, DMF, 0°C → RT | 95% |
Limitations :
-
Stereochemical Control : Racemic mixture unless resolved.
-
Scalability : Requires careful handling of SOCl₂.
Chemoenzymatic Deracemization
For enantiopure (S)-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a tandem enzymatic–chemical approach is employed:
Process :
-
Kinetic Resolution : Fusarium solani D-amino acid oxidase (FsDAAO) selectively oxidizes the (R)-enantiomer.
-
Deracemization : Ammonia-borane reduces the imine intermediate to regenerate the (S)-enantiomer.
Conditions and Outcomes
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | FsDAAO, pH 8.5, 25°C | |
| Reducing Agent | NH₃-BH₃, sealed tube, 120°C | |
| Enantiomeric Excess | >99% | |
| Conversion | >98% |
Applications :
-
Pharmaceutical Intermediates : Enables synthesis of chiral APIs.
Pictet-Spengler Reaction
While traditionally applied to isoquinolines, this method can be adapted for tetrahydroquinoline synthesis:
Reaction :
Phenylalanine derivatives react with formaldehyde/paraformaldehyde in the presence of H₂SO₄/HBr .
Safety Note :
-
Avoid HCl : Prevents bis(chloromethyl)ether formation, a mutagen.
Yield Optimization :
Limitations :
-
Substrate Scope : Limited to electron-rich aryl groups.
DBU-Mediated [4+2] Annulation
A catalyst-free approach for 4-aryl-substituted derivatives:
Components :
-
ortho-Tosylaminophenyl-p-quinonemethides (p-QMs)
-
α,α-Dicyanoalkenes
Mechanism :
-
Aza-Michael Addition : Cyanoalkene attacks the p-QM.
-
1,6-Conjugate Addition : Forms the tetrahydroquinoline core.
Performance Metrics
| Substrate | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|
| p-Nitrophenyl-p-QM | 80% | >20:1 | |
| Electron-Deficient p-QMs | 70–85% | 15:1–18:1 |
Scalability :
-
Gram-Scale Synthesis : Demonstrated for industrial applications.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cascading Knoevenagel | High atom economy, no catalyst | Racemic products |
| Hydrogenation/Alkylation | Modular synthesis, scalable | Requires SOCl₂ handling |
| Chemoenzymatic | Enantiopure products, green chemistry | Specialized enzymes required |
| Pictet-Spengler | Simple acid catalysis | Substrate limitations |
| DBU-Mediated Annulation | High diastereoselectivity | Limited to aryl-substituted p-QMs |
Chemical Reactions Analysis
Oxidation Reactions
1-Me-THQCA undergoes oxidation primarily at the nitrogen atom and the tetrahydroquinoline ring. Key pathways include:
Key Findings :
-
Aqueous KMnO₄ selectively oxidizes the tetrahydro ring to form aromatic quinoline derivatives .
-
Chromium-based oxidants favor lactam formation via intramolecular cyclization .
Reduction Reactions
Reductive modifications target the carboxylic acid group and the fused ring system:
Mechanistic Insights :
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol without ring saturation .
-
Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydro ring to decahydro derivatives .
Substitution Reactions
The methyl group at position 1 and the carboxylic acid at position 2 participate in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | Reflux, 4h | 2-Carboxylic acid chloride | 92% | |
| R-X (alkyl halide) | K₂CO₃, DMF, 80°C | 1-Alkyl-THQCA derivatives | 68–85% | |
| NH₃/MeOH | Sealed tube, 120°C | 2-Carboxamide | 78% |
Applications :
Cyclization and Ring Expansion
1-Me-THQCA participates in cyclopropanation and annulation reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₂N₂/AgNO₃ | Et₂O, 0°C | 3,4-Methano-THQCA | 65% | |
| PhCOCl/AlCl₃ | DCM, reflux | Quinoline-fused benzodiazepine | 54% |
Notable Outcomes :
-
Cyclopropanation with diazomethane forms constrained bicyclic systems .
-
Friedel-Crafts acylation generates polycyclic architectures .
Stereochemical Modifications
Enzymatic deracemization enables chiral resolution:
| Enzyme | Conditions | Outcome | ee | Reference |
|---|---|---|---|---|
| FsDAAO + NH₃-BH₃ | pH 8.5, 25°C | (S)-1-Me-THQCA | >99% |
Significance :
Comparative Reactivity
The carboxylic acid group exhibits higher reactivity than analogous esters:
| Reaction | 1-Me-THQCA | Methyl Ester Analog | Reference |
|---|---|---|---|
| Ester hydrolysis | 98% (NaOH) | 12% (same conditions) | |
| Amide formation | 78% | 35% |
Scientific Research Applications
Neuroprotective Applications
One of the primary applications of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is in the treatment of neurodegenerative diseases. The compound acts as a potent antagonist at the NMDA receptor complex, which is crucial in mediating excitotoxicity associated with various neurological disorders.
Case Studies:
- Neurodegenerative Diseases : Research indicates that this compound can mitigate neurotoxic damage from conditions such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. It has shown efficacy in preventing neuronal death in models of cerebral ischemia and hypoxia .
- Stroke Recovery : In experimental models, this compound demonstrated significant neuroprotective effects following induced strokes. It was found to inhibit NMDA-induced convulsions and promote recovery from neurotoxic injuries .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in various animal models, indicating potential therapeutic uses in treating inflammatory conditions.
Research Findings:
- Studies have demonstrated that this compound can decrease levels of pro-inflammatory cytokines in response to inflammatory stimuli . This suggests its utility in managing conditions like rheumatoid arthritis and other inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound serves as a precursor for various derivatives that possess enhanced pharmacological properties.
Synthetic Approaches:
- Recent advancements include chemoenzymatic methods to produce enantiomerically pure derivatives of tetrahydroquinoline carboxylic acids. These derivatives are essential for developing new therapeutic agents with improved efficacy and selectivity .
Broader Pharmacological Activities
Beyond its neuroprotective and anti-inflammatory roles, this compound has been explored for other pharmacological activities:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, influencing neurotransmitter activity.
Pathways Involved: It modulates pathways related to dopamine metabolism and exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
Key structural variations among tetrahydroquinoline (THQ) and related derivatives include:
- Position of substituents : Carboxylic acid groups at different positions (e.g., 2-, 3-, or 8-positions) and methylation patterns.
- Core heterocycle: Quinoline vs. isoquinoline vs. β-carboline systems.
Table 1: Structural and Functional Comparison of 1-Me-THQ-2-COOH and Analogues
Functional and Pharmacological Differences
- 1-Me-THQ-2-COOH vs.
- Comparison with Tic: While Tic (tetrahydroisoquinoline-3-COOH) mimics phenylalanine and binds to opioid receptors, 1-Me-THQ-2-COOH’s quinoline core may favor interactions with NMDA or glycine receptors, as seen in derivatives like CGP 61594 .
- MTCCA (β-Carboline Derivative) : Unlike 1-Me-THQ-2-COOH, MTCCA’s indole-containing core enables MAO-A inhibition and interactions with benzodiazepine receptors, linking it to neurological effects like alcohol withdrawal symptoms .
Key Research Findings
- Metabolic Stability: Methylation at the 1-position in THQ-2-COOH analogues reduces metabolic degradation compared to non-methylated counterparts, as inferred from structure-activity relationship (SAR) studies .
- Divergent Bioactivity : While MTCCA inhibits MAO-A, 1-Me-THQ-2-COOH derivatives show negligible MAO interaction, emphasizing core-dependent pharmacological profiles .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (MTHQCA) is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and cancer therapy. This article reviews the biological activity of MTHQCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11NO2
- Molecular Weight : 179.20 g/mol
- IUPAC Name : this compound
MTHQCA exhibits its biological effects primarily through interactions with various molecular targets:
- NMDA Receptor Antagonism : MTHQCA acts as a potent antagonist at the strychnine-insensitive glycine binding site associated with the NMDA receptor complex. This action is significant in preventing excitotoxicity and neurodegenerative damage in conditions such as stroke and Alzheimer's disease .
- Bcl-2 Inhibition : Recent studies have shown that derivatives of MTHQCA can inhibit anti-apoptotic Bcl-2 family proteins, promoting apoptosis in cancer cells. This makes it a candidate for developing novel anticancer therapies .
Biological Activities
- Neuroprotective Effects :
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that MTHQCA may also possess anti-inflammatory properties, although more research is needed to elucidate this aspect fully.
Case Studies and Research Findings
Research has highlighted several key studies demonstrating the biological activity of MTHQCA:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step processes involving acetylation, cyclization, and reduction. For example, phenylethylamine derivatives can be acetylated with acetyl chloride, cyclized using methanesulfonic acid, and reduced with sodium borohydride to achieve yields up to 80.8% . Purity optimization involves recrystallization (e.g., ethanol for colorless crystals) and analytical validation via NMR and mass spectrometry .
Q. How is this compound characterized structurally?
- Methodology : Structural elucidation relies on techniques like H NMR (to confirm stereochemistry and substituent positions), IR spectroscopy (for functional groups like carboxylic acid C=O stretches at ~1700 cm), and GC-MS for molecular weight confirmation. X-ray crystallography can resolve ambiguous configurations, as demonstrated in related tetrahydroquinoline derivatives .
Q. What natural sources or biological systems produce this compound or its analogs?
- Methodology : Phytochemical screening of plants like Acanthus ilicifolius reveals structurally similar alkaloids (e.g., Acanthicifoline). Extraction involves solvent partitioning and chromatography (TLC/HPLC), with identification via comparative MS and NMR against synthetic standards .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodology : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using software like AutoDock) assess binding affinities to targets like dopamine receptors, leveraging crystallographic data (e.g., bond angles and torsions from X-ray structures) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?
- Methodology : Dose-response studies in in vitro models (e.g., SH-SY5Y neurons) can clarify neuroprotective thresholds. For example, modafinil analogs showed dose-dependent striatal dopamine preservation (41% vs. 5% in controls) in Parkinsonian marmosets, suggesting similar evaluation frameworks . Contradictions may arise from assay conditions (e.g., oxidative stress vs. baseline), necessitating standardized protocols .
Q. How does stereochemistry impact the compound’s pharmacological profile?
- Methodology : Chiral resolution (e.g., chiral HPLC) separates enantiomers for individual testing. For instance, cis-isomers of tetrahydroquinoline-4-carboxylates exhibit distinct metabolic stability compared to trans-isomers, validated via H NMR coupling constants and circular dichroism .
Q. What in vitro/in vivo models are suitable for studying its anti-adipogenic or metabolic effects?
- Methodology : 3T3-L1 preadipocytes treated during differentiation (days 0–2) assess lipid accumulation via Oil Red O staining. Mechanistic insights require qPCR/Western blotting for genes like SREBP1 (lipogenesis) and ATGL (lipolysis), as shown in β-carboline alkaloid studies .
Methodological Challenges
Q. How can researchers address the lack of stability or reactivity data for this compound?
- Recommendations : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Analogous tetrahydroquinolines suggest sensitivity to light/moisture, necessitating inert atmosphere storage (argon) and desiccants .
Q. What strategies improve synthetic scalability without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
